2-(3-methylbutyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylbutyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines an isoquinoline core with a pyrrole moiety, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methylbutyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide typically involves multi-step organic reactions
Isoquinoline Core Formation: The isoquinoline core can be synthesized via the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions to form the isoquinoline ring.
Introduction of the Pyrrole Group: The pyrrole group can be introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, using a pyrrole boronic acid derivative and a halogenated isoquinoline intermediate.
Formation of the Carboxamide Functionality: The final step involves the formation of the carboxamide group through an amidation reaction, where the isoquinoline derivative reacts with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-methylbutyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted isoquinoline or pyrrole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the biochemical pathways it affects.
Medicine
In medicinal chemistry, 2-(3-methylbutyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide could be explored for its pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-(3-methylbutyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The isoquinoline and pyrrole moieties may bind to specific sites on these targets, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
2-(3-methylbutyl)-1-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydroisoquinoline-4-carboxamide: Unique due to its specific combination of isoquinoline and pyrrole moieties.
N-(2-(1H-pyrrol-1-yl)ethyl)-1,2-dihydroisoquinoline-4-carboxamide: Lacks the 3-methylbutyl group, which may affect its bioactivity and chemical properties.
2-(3-methylbutyl)-1-oxo-N-(2-phenylethyl)-1,2-dihydroisoquinoline-4-carboxamide: Contains a phenylethyl group instead of the pyrrole moiety, leading to different interactions and applications.
Uniqueness
The uniqueness of This compound lies in its specific structural features, which confer distinct chemical reactivity and potential biological activity. The combination of the isoquinoline core with the pyrrole group and the 3-methylbutyl side chain makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H25N3O2 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1-oxo-N-(2-pyrrol-1-ylethyl)isoquinoline-4-carboxamide |
InChI |
InChI=1S/C21H25N3O2/c1-16(2)9-13-24-15-19(17-7-3-4-8-18(17)21(24)26)20(25)22-10-14-23-11-5-6-12-23/h3-8,11-12,15-16H,9-10,13-14H2,1-2H3,(H,22,25) |
InChI Key |
QFQBICYIUMMBGK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCN3C=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.